molecular formula C10H14BrN3O2 B13564587 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid

3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid

货号: B13564587
分子量: 288.14 g/mol
InChI 键: CTXAGYBAFHWCQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid is a structurally complex molecule featuring a brominated pyrazole core, a cyclopropyl group, a methylamino substituent, and a propanoic acid moiety. The bromopyrazole unit is a hallmark of bioactive compounds, often contributing to interactions with biological targets through halogen bonding . The cyclopropyl group enhances metabolic stability and conformational rigidity, while the propanoic acid group may facilitate solubility and binding via ionic interactions .

属性

分子式

C10H14BrN3O2

分子量

288.14 g/mol

IUPAC 名称

3-(4-bromopyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C10H14BrN3O2/c1-12-10(9(15)16,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7,12H,2-3,6H2,1H3,(H,15,16)

InChI 键

CTXAGYBAFHWCQA-UHFFFAOYSA-N

规范 SMILES

CNC(CN1C=C(C=N1)Br)(C2CC2)C(=O)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of a suitable brominated precursor with hydrazine to form the pyrazole ring. The cyclopropyl and methylamino groups are then introduced through subsequent reactions, often involving cyclopropylation and amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

化学反应分析

Chemical Reactions of 3-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid

This compound’s reactivity is influenced by its structural features: a carboxylic acid group, a methylamino substituent, a cyclopropyl ring, and a brominated pyrazole moiety. Below is an analysis of its potential chemical transformations, supported by analogous compounds and general heterocyclic chemistry principles.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality enables standard reactions such as esterification and amidation.

Reaction Type Reagents/Conditions Product Key Observations
Esterification Alcohol (e.g., methanol), acid catalyst (e.g., H₂SO₄)Methyl ester derivativeAcid catalyst protonates the carbonyl, enabling nucleophilic attack by alcohol.
Amidation Amine (e.g., NH₃), coupling reagents (e.g., DCC)Amide derivativeConversion of -COOH to -CONH₂, with coupling agents enhancing reactivity.
Hydrolysis Base (e.g., NaOH) or acid (e.g., HCl)Decarboxylated or hydrolyzed derivativesAcidic conditions may lead to decarboxylation, while basic conditions favor hydrolysis.

Reactions Involving the Pyrazole Ring

The brominated pyrazole moiety can participate in substitution or coupling reactions.

Reaction Type Reagents/Conditions Product Key Observations
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., NH₂⁻), high temperatureSubstituted pyrazole derivativesBromine acts as a leaving group due to its electron-withdrawing nature .
Cross-Coupling Reactions Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., Na₂CO₃)Coupled pyrazole derivativesPotential for Suzuki or Buchwald-Hartwig coupling if bromine is activated .
Electrophilic Substitution Electrophile (e.g., NO₂⁺), H₂SO₄Substituted pyrazole derivativesPossible substitution at the 3- or 5-position depending on tautomer stability .

Reactions Involving the Methylamino Group

The methylamino group (-NHCH₃) can undergo alkylation, acylation, or nucleophilic attacks.

Reaction Type Reagents/Conditions Product Key Observations
Acylation Acyl chloride (e.g., ClCOCH₃), base (e.g., Et₃N)N-Acylated derivativeFormation of amide bonds via nucleophilic attack on carbonyl carbon.
Alkylation Alkyl halide (e.g., CH₃I), base (e.g., K₂CO₃)N-Alkylated derivativeMethylation or alkylation at the amino group under basic conditions.
Imine Formation Ketone/aldehyde (e.g., formaldehyde)Schiff base derivativeReaction with carbonyl compounds to form imine linkages.

Reactions Involving the Cyclopropyl Group

The cyclopropyl ring is generally inert but may undergo ring-opening under extreme conditions.

Reaction Type Reagents/Conditions Product Key Observations
Ring-Opening Acid (e.g., H₂SO₄) or oxidizing agents (e.g., O₃)Ring-opened derivativesRare; requires harsh conditions due to the ring’s inherent strain.

Tautomerism and Stability

Pyrazole rings can exist in tautomeric forms (3- vs. 5-aminopyrazole), influenced by substituents.

  • Substituent Effects : Electron-donating groups (e.g., methyl) stabilize the 3-tautomer, while electron-withdrawing groups (e.g., bromine) may favor the 5-tautomer .

  • Environmental Impact : Solvent polarity and acidity influence tautomer prevalence, with DMSO favoring 3-tautomers .

Synthetic Pathways

Analogous compounds (e.g., 2-cyclopropyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid) suggest multi-step syntheses involving:

  • Pyrazole ring formation : Using amidrazones or 1,3-diketones.

  • Cyclopropyl group introduction : Via alkylation or ring-closing metathesis.

  • Amination : Incorporation of methylamino groups via reductive amination or nucleophilic displacement.

Biological and Chemical Implications

The bromine substituent enhances the compound’s potential for cross-coupling, while the pyrazole ring’s tautomerism may influence bioavailability and pharmacokinetics. The cyclopropyl group contributes to lipophilicity, affecting drug-target interactions.

科学研究应用

3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl and methylamino groups may enhance the compound’s binding affinity and specificity.

相似化合物的比较

Comparison Insights :

  • The target compound’s cyclopropyl and propanoic acid groups distinguish it from sulfonamide-based analogs, likely altering solubility and target affinity.
  • Higher melting points in sulfonamide analogs (e.g., 200°C for 16 ) suggest greater crystallinity compared to the target compound, which lacks aromatic sulfonamide rigidity.

Brominated Pyrazolone Derivatives (Patent EP 2021/41)

  • Example 5.17: 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one. Structural divergence: Dihydro-pyrazol-3-one core vs. the target’s pyrazole-propanoic acid system. LC/MS m/z 301–305 [M+H]+, indicating a lower molecular weight (300–304 g/mol) than the target compound .
  • Example 5.18: Trifluoromethylphenyl variant. The CF₃ group enhances lipophilicity, contrasting with the target’s polar propanoic acid moiety .

Comparison Insights :

Functional Group Analysis

  • Bromopyrazole Core : Common to all analogs, enabling halogen bonding and π-π stacking.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR)
Target Compound C₁₀H₁₃BrN₃O₂ ~307.14 (estimated) Not reported NH (3300–3400 cm⁻¹), COOH (1700 cm⁻¹)
Compound 16 C₂₅H₂₄Br₂N₄O₃S 620.36 200–201 C=O (1653 cm⁻¹), NH/NH₂ (3253–3433)
Example 5.17 (Patent) C₁₀H₁₀BrClN₂O 301–305 Not reported C=O (1670–1700 cm⁻¹)

常见问题

Basic: What synthetic strategies are recommended for synthesizing 3-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid, and how can regioselectivity in pyrazole functionalization be optimized?

Methodological Answer:
The compound’s synthesis likely involves a multi-step approach, including pyrazole bromination, cyclopropane ring formation, and amino acid coupling. A regioselective condensation/aza-Michael reaction (as described for pyrazole-containing α-amino acids in ) can be adapted for pyrazole functionalization. To control regioselectivity during bromination or substitution, use steric and electronic directing groups (e.g., electron-withdrawing substituents) and monitor reaction conditions (temperature, solvent polarity). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) should validate regiochemical outcomes .

Basic: Which analytical techniques are critical for confirming the stereochemistry and functional group integrity of this compound?

Methodological Answer:

  • Stereochemical analysis: Use chiral HPLC or circular dichroism (CD) spectroscopy to resolve enantiomers, particularly for the cyclopropane and methylamino groups.
  • Functional group validation: Employ 1^1H/13^{13}C NMR to confirm bromopyrazole (δ ~7.5–8.5 ppm for pyrazole protons) and cyclopropane (δ ~1.0–2.0 ppm for cyclopropyl CH2_2) signals. Mass spectrometry (HRMS) ensures molecular weight accuracy. Infrared (IR) spectroscopy can verify carboxylic acid (1700–1720 cm1^{-1}) and amine (3300–3500 cm1^{-1}) groups .

Advanced: How can researchers address contradictory reports on the biological activity of this compound in different experimental models?

Methodological Answer:
Contradictions may arise from variations in experimental design (e.g., cell lines, dosages, or exposure times). To resolve discrepancies:

Standardize assays: Use validated models (e.g., primary cells vs. immortalized lines) and include positive/negative controls.

Dose-response studies: Establish EC50_{50}/IC50_{50} values across multiple replicates.

Mechanistic profiling: Compare target engagement (e.g., enzyme inhibition, receptor binding) using techniques like surface plasmon resonance (SPR) or fluorescence polarization.

Meta-analysis: Cross-reference data with structurally similar compounds (e.g., pyrazole-thiazole hybrids in ) to identify structure-activity trends .

Advanced: What computational approaches predict the environmental fate and degradation pathways of this compound?

Methodological Answer:
Environmental persistence can be modeled using:

  • Quantitative Structure-Activity Relationship (QSAR) tools: Predict biodegradability and toxicity via software like EPI Suite.
  • Molecular dynamics (MD) simulations: Study hydrolysis or photolysis pathways under varying pH/UV conditions.
  • Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect transformation products in simulated environmental matrices (soil/water systems) .

Basic: What protocols ensure the compound’s stability and purity during long-term storage?

Methodological Answer:

  • Storage conditions: Store at –20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent oxidation.
  • Purity monitoring: Conduct periodic HPLC analyses (e.g., C18 reverse-phase column, acetonitrile/water gradient) to detect degradation.
  • Lyophilization: For aqueous solutions, lyophilize the compound and reconstitute in anhydrous solvents (e.g., DMSO) to minimize hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Systematic substitution: Modify the pyrazole’s bromine position (e.g., 3- vs. 4-bromo isomers), cyclopropane substituents, or methylamino group to assess bioactivity.
  • In silico docking: Use programs like AutoDock to predict interactions with target proteins (e.g., kinases or GPCRs).
  • In vivo validation: Test derivatives in disease models (e.g., tumor xenografts) with pharmacokinetic profiling (AUC, half-life). Reference pyrazole-thiazole hybrids ( ) for scaffold inspiration .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Cell viability assays: Use MTT or resazurin reduction in HepG2 (liver) and HEK293 (kidney) cell lines.
  • CYP450 inhibition: Screen for cytochrome P450 interactions using fluorogenic substrates.
  • Ames test: Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.
  • Experimental design: Follow split-plot randomized block designs ( ) to control for batch effects .

Advanced: How can cyclopropane ring strain be mitigated during synthetic derivatization?

Methodological Answer:

  • Ring-opening prevention: Avoid strong acids/bases; use mild coupling reagents (e.g., EDC/HOBt) for amino acid conjugation.
  • Strain energy calculations: Compute ring strain via density functional theory (DFT) to guide substituent placement.
  • Protective groups: Temporarily mask the cyclopropane (e.g., with tert-butyl esters) during reactive steps .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。